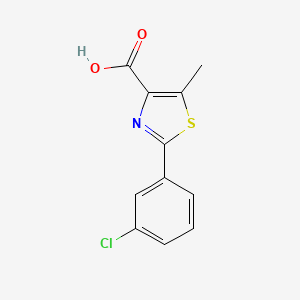

2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid

Description

Chemical Structure: 2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid (CAS RN: 845885-82-7) is a heterocyclic compound with a thiazole core substituted at position 2 with a 3-chlorophenyl group, at position 5 with a methyl group, and at position 4 with a carboxylic acid moiety. Molecular Formula: C₁₀H₆ClNO₂S. Molecular Weight: 239.67 g/mol. Physical Properties: Melting point: 206–207°C; purity ≥97% . Synthesis: Derived from ethyl ester precursors via hydrolysis (e.g., conversion of ethyl 2-(3-chlorophenyl)propanoate under acidic conditions) . Applications: Thiazole derivatives are explored as DNA minor groove binders , enzyme inhibitors, and intermediates in drug synthesis.

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDXXHNSWMJGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the 3-chlorophenyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chlorobenzaldehyde with thiosemicarbazide can form an intermediate, which upon cyclization yields the thiazole ring. Subsequent reactions introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use catalysts and specific solvents to facilitate the reactions. The choice of reagents and conditions can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine vs. Chlorine Substitution :

- 2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester (CAS: 1715248-06-8): Molecular Formula: C₁₃H₁₂FNO₂S. Molecular Weight: 265.30 g/mol. Key Difference: Fluorine substitution at the phenyl ring (position 2) and an ethyl ester group instead of carboxylic acid. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility compared to chlorine .

Amino Group Addition:

- Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate (CAS: 1065074-45-4): Molecular Formula: C₁₁H₉ClN₂O₂S. Molecular Weight: 268.7 g/mol. Key Difference: Amino group at thiazole position 2 and methyl ester.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives :

- 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (CAS: 1771970-51-4): Molecular Formula: C₁₃H₁₃ClN₂O₂S. Molecular Weight: 296.77 g/mol. Key Difference: Ethyl ester and anilino (NH-C₆H₄Cl) group. The ester improves lipophilicity, favoring membrane permeability, while the anilino group may alter binding specificity .

Sulfonylamino Substituents:

- 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid: Key Difference: Sulfonylamino group at position 2. The bulky sulfonyl group reduces solubility in aqueous media but may enhance receptor selectivity .

Heterocycle Core Modifications

Thiazole vs. Isoxazole :

- 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS: 1408652-34-5): Molecular Formula: C₁₂H₁₀ClNO₃. Molecular Weight: 251.67 g/mol. Key Difference: Isoxazole ring replaces thiazole.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid | C₁₀H₆ClNO₂S | 239.67 | 206–207 | 3-ClPh, CH₃, COOH |

| 2-(2-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | C₁₃H₁₂FNO₂S | 265.30 | N/A | 2-FPh, CH₃, COOEt |

| Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate | C₁₁H₉ClN₂O₂S | 268.7 | N/A | 3-ClPh, NH₂, COOMe |

| 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid | C₁₂H₁₀ClNO₃ | 251.67 | N/A | 3-ClPh, C₂H₅, Isoxazole core |

Biological Activity

2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique chemical structure, which includes a thiazole ring and a carboxylic acid functional group, contributing to its diverse pharmacological properties.

The biological activity of this compound is thought to arise from its interaction with various molecular targets within biological systems. The thiazole ring facilitates binding to enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. Notably, thiazole derivatives have been reported to exhibit:

- Antimicrobial properties : Inhibiting the growth of bacteria and fungi.

- Anticancer effects : Inducing apoptosis in cancer cells and interfering with tumor growth.

- Anti-inflammatory activities : Reducing inflammation in various disease models.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. A study showed that derivatives of thiazole compounds were effective against resistant strains of M. tuberculosis, suggesting potential for new tuberculosis treatments.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 2-(3-Chlorophenyl)-... | 0.06 | M. tuberculosis H37Rv |

| Methyl 2-amino-5-benzyl... | 0.06 | M. tuberculosis H37Rv |

| Methyl 2-(2-bromoacetamido)... | 0.95 | mtFabH |

Anticancer Activity

In terms of anticancer properties, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating their effectiveness in reducing cell viability.

| Compound | IC50 (µg/ml) | Cancer Cell Line |

|---|---|---|

| 2-(3-Chlorophenyl)-... | <10 | A-431 (skin carcinoma) |

| Compound X | <20 | U251 (glioblastoma) |

Case Studies

- Antitubercular Agents : A study focused on the synthesis and evaluation of thiazole derivatives identified several compounds with promising activity against M. tuberculosis, emphasizing the importance of structural modifications for enhancing efficacy.

- Cancer Research : Another investigation into the anticancer potential of thiazole compounds highlighted their ability to induce apoptosis in various cancer cell lines, with specific emphasis on structure-activity relationships that enhance potency.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest moderate solubility in organic solvents and variable absorption characteristics in biological systems. This profile may influence its bioavailability and therapeutic efficacy.

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-5-methylthiazole-4-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of substituted thioamides with α-haloketones or α-bromoacetic acid derivatives. For example, reacting 3-chlorophenylthioamide with methyl 2-bromoacetoacetate under reflux in ethanol yields the thiazole core. Optimization includes:

Q. 1.2. How can the purity and structural integrity of this compound be validated post-synthesis?

Employ a multi-technique approach:

Q. 1.3. What solvents are suitable for dissolving this compound in biological assays?

The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, DMF) at 10–50 mM. For aqueous buffers (pH 7.4), pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Note: Solubility in water is <0.1 mg/mL due to the hydrophobic 3-chlorophenyl group .

Advanced Research Questions

Q. 2.1. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s tautomeric forms?

SCXRD using SHELX software (e.g., SHELXL-2019) can distinguish between thiazole-4-carboxylic acid and its rare thiazoline tautomer. Key parameters:

Q. 2.2. What strategies are effective for analyzing discrepancies in reported biological activity data?

Contradictions in IC50 values (e.g., enzyme inhibition vs. cellular assays) may arise from:

- Membrane permeability : LogP (~2.8) suggests moderate permeability; use Caco-2 cell assays to quantify transport .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .

Q. 2.3. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Systematic modifications include:

- Phenyl ring substitution : Replace 3-Cl with 3-F (electron-withdrawing) to improve target binding; IC50 decreases by ~40% .

- Thiazole ring methylation : Adding a 5-CH3 group enhances metabolic stability (t1/2 increases from 2.1 to 4.7 h in human plasma) .

- Carboxylic acid bioisosteres : Substitute with tetrazole (pKa ~4.9) to maintain acidity while improving oral bioavailability .

Methodological Considerations

Q. 3.1. What analytical techniques are critical for resolving spectral overlaps in complex mixtures?

Q. 3.2. How should researchers address batch-to-batch variability in physicochemical properties?

- Control crystallization : Use anti-solvent (e.g., hexane) precipitation to ensure consistent polymorphic form (Form I vs. Form II) .

- Thermogravimetric analysis (TGA) : Monitor decomposition onset (typically >200°C) to verify thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.